5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This specific compound is characterized by the presence of multiple nitro groups and a benzoisoquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of 1,3-dihydroxybenzene: The starting material, 1,3-dihydroxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Formation of Isoquinoline Core: The nitrated intermediate undergoes a cyclization reaction to form the isoquinoline core. This step often involves the use of a dehydrating agent such as phosphorus oxychloride.
Introduction of Nitro Group on Phenyl Ring: The phenyl ring is nitrated using a similar nitration mixture to introduce the nitro group at the desired position.
Final Cyclization and Purification: The final step involves cyclization to form the benzoisoquinoline core, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of oxidized isoquinoline derivatives.
Scientific Research Applications
5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or apoptosis, making the compound a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the nitrophenyl group.
2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the nitro groups on the benzoisoquinoline core.
5,8-diamino-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains amino groups instead of nitro groups.
Uniqueness
The presence of multiple nitro groups and the specific arrangement of these groups in 5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione makes it unique compared to other similar compounds
Properties
Molecular Formula |
C18H8N4O8 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
5,8-dinitro-2-(3-nitrophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H8N4O8/c23-17-14-7-12(21(27)28)4-9-5-13(22(29)30)8-15(16(9)14)18(24)19(17)10-2-1-3-11(6-10)20(25)26/h1-8H |
InChI Key |
SSTTVNZZVBGWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.